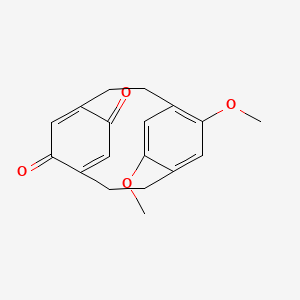
A-Aminoisobutyric acid hydroxamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-Aminoisobutyric acid hydroxamate, also known as 2-amino-N-hydroxy-3-methylbutanamide hydrochloride, is a compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . This compound is a derivative of α-aminoisobutyric acid, a non-proteinogenic amino acid known for its unique structural properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of A-Aminoisobutyric acid hydroxamate typically involves the reaction of α-aminoisobutyric acid with hydroxylamine hydrochloride in the presence of a coupling reagent such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . This reaction is carried out under mild conditions, often at room temperature, to yield the desired hydroxamate.
Industrial Production Methods: Industrial production of hydroxamates, including this compound, can be achieved through continuous flow tubing reactors. This method allows for the efficient transformation of carboxylic esters into hydroxamic acids with high yield and purity . The process involves optimizing flow rate, reactor volume, and temperature to enhance reaction rates and product quality.
Análisis De Reacciones Químicas
Types of Reactions: A-Aminoisobutyric acid hydroxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the hydroxamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
A-Aminoisobutyric acid hydroxamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of A-Aminoisobutyric acid hydroxamate involves its ability to chelate metal ions, particularly zinc, within the active sites of enzymes . This chelation inhibits the enzyme’s activity, leading to various biological effects. The compound’s hydroxamate group can coordinate with metal ions through different modes, such as monodentate or bidentate binding, depending on the nature of the enzyme and the surrounding environment .
Comparación Con Compuestos Similares
2-Aminoisobutyric acid (α-aminoisobutyric acid): A non-proteinogenic amino acid with similar structural properties.
N-Hydroxyurea: Another hydroxamate known for its enzyme inhibitory activities.
Aliphatic and Aromatic Hydroxamates: Compounds like RCONHOH (R = Me, CF3, Ph) that exhibit similar zinc-binding properties.
Uniqueness: A-Aminoisobutyric acid hydroxamate stands out due to its specific structural features, such as the presence of both an amino and a hydroxamate group, which confer unique reactivity and biological activity.
Propiedades
Fórmula molecular |
C4H8N2O4 |
|---|---|
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9) |
Clave InChI |
TWSZBMWQULUGEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NO)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


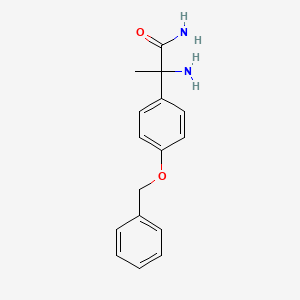
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
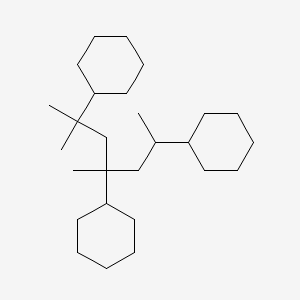
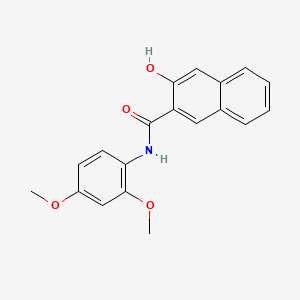

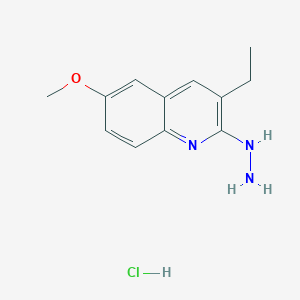
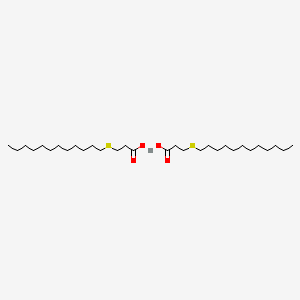
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)

